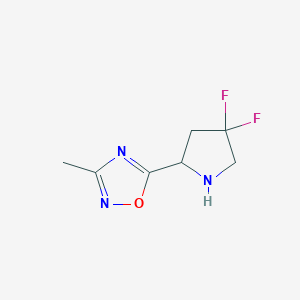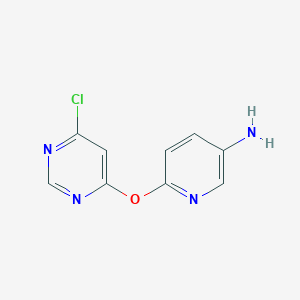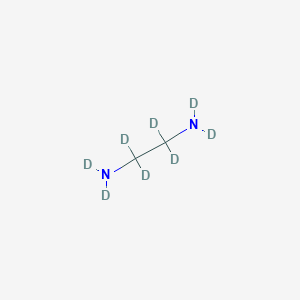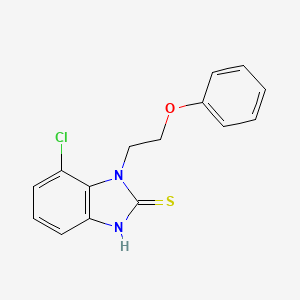
7-cloro-1-(2-fenoxietil)-1H-1,3-benzodiazol-2-tiol
Descripción general
Descripción
7-chloro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol is a chemical compound that belongs to the class of benzodiazole derivatives Benzodiazoles are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties
Aplicaciones Científicas De Investigación
7-chloro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
Target of Action
They are known to exhibit antimicrobial, antifungal, analgesic, anti-diabetic, and anticancer properties .
Mode of Action
Benzimidazole derivatives are known for their binding potency to various therapeutic targets due to their electron-rich environment and structural features .
Biochemical Pathways
Benzimidazole derivatives are known to exhibit a broad spectrum of biological activity, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Benzimidazole derivatives are known to exhibit a broad spectrum of biological activity, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The information provided here is based on the general characteristics of benzimidazole derivatives, which share a similar structure with the compound .
Análisis Bioquímico
Biochemical Properties
7-chloro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, potentially inhibiting or modulating their activity . These interactions can lead to changes in cellular redox states and influence various metabolic processes.
Cellular Effects
The effects of 7-chloro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, it can alter gene expression profiles, leading to changes in cellular functions such as proliferation and differentiation.
Molecular Mechanism
At the molecular level, 7-chloro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression . For example, it can inhibit the activity of certain kinases, leading to the modulation of downstream signaling pathways that control cell growth and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-chloro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of 7-chloro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Understanding the dosage-response relationship is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
7-chloro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic state of cells, influencing their growth and function.
Transport and Distribution
The transport and distribution of 7-chloro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which are critical for its biological activity.
Subcellular Localization
The subcellular localization of 7-chloro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding its subcellular distribution is essential for elucidating its mechanism of action and therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol typically involves the reaction of 7-chloro-1H-1,3-benzodiazole-2-thiol with 2-phenoxyethyl bromide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-chloro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the benzodiazole ring or the phenoxyethyl side chain.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Modified benzodiazole derivatives.
Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
7-chloro-1H-1,3-benzodiazole-2-thiol: Lacks the phenoxyethyl group but shares the benzodiazole core.
1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol: Similar structure but without the chlorine atom.
7-chloro-1-(2-phenoxyethyl)-1H-quinolin-2-thiol: Contains a quinoline ring instead of a benzodiazole ring.
Uniqueness
7-chloro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol is unique due to the presence of both the chlorine atom and the phenoxyethyl group, which contribute to its distinct chemical properties and biological activities. The combination of these functional groups enhances its potential as a versatile compound in various research and industrial applications.
Propiedades
IUPAC Name |
4-chloro-3-(2-phenoxyethyl)-1H-benzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c16-12-7-4-8-13-14(12)18(15(20)17-13)9-10-19-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPSESWRZMISKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=C(C=CC=C3Cl)NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


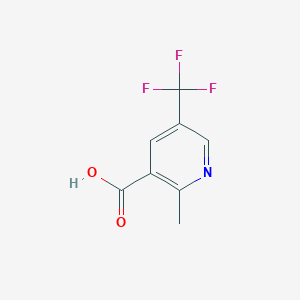

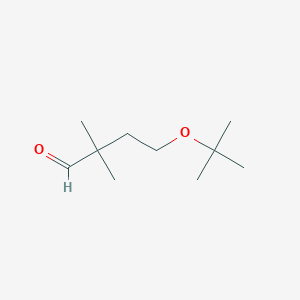
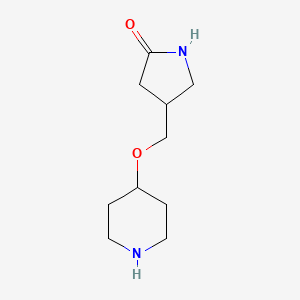
![[3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1491340.png)
![2-Benzyl-5-(2,2,2-trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1491341.png)
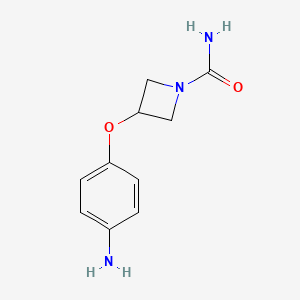
![[1-(3-Chloropyrazin-2-yl)piperidin-4-yl]methanamine](/img/structure/B1491345.png)

